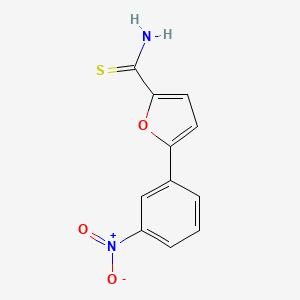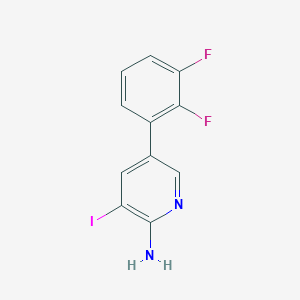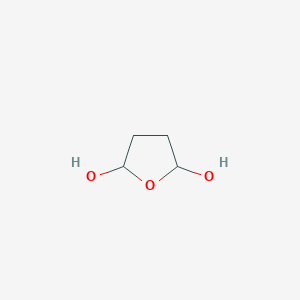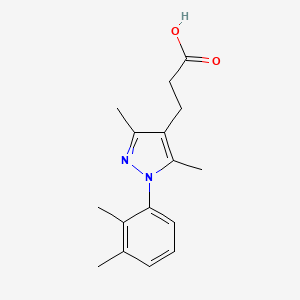
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that features both an oxazole ring and an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the aminophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminophenylacetic acid with a suitable aldehyde or ketone in the presence of a dehydrating agent can yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and aminophenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(3-Aminophenyl)-5-methyloxazole-4-carboxamide
- 2-(3-Aminophenyl)-5-methyloxazole-4-carboxylate
- 2-(3-Aminophenyl)-5-methyloxazole-4-carboxaldehyde
Uniqueness
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the presence of both an oxazole ring and an aminophenyl group, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-(3-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,12H2,1H3,(H,14,15) |
InChI 键 |
WQZADFXBZUOYRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















